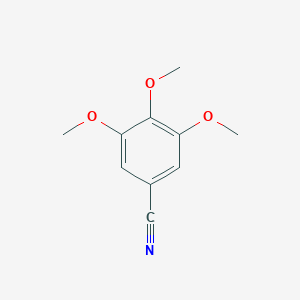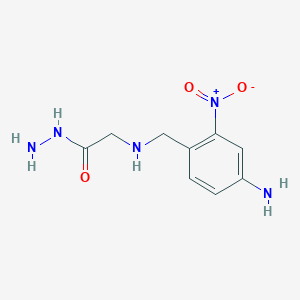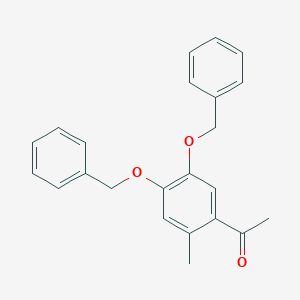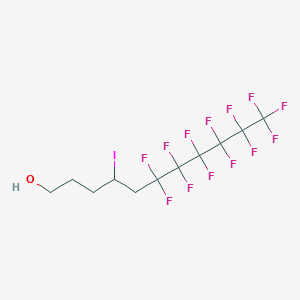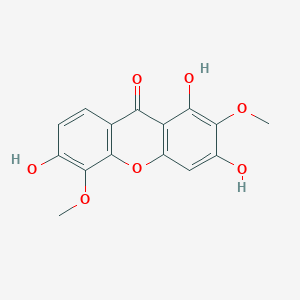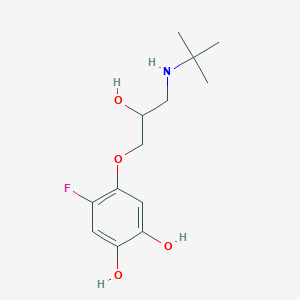
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. TAK-659 works by inhibiting BTK, thereby preventing the activation and proliferation of B cells.
Wirkmechanismus
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol works by inhibiting BTK, a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol prevents the activation and proliferation of B cells, thereby inhibiting the growth and survival of cancer cells.
Biochemische Und Physiologische Effekte
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is its specificity for BTK, which reduces the risk of off-target effects. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has also been shown to be effective in preclinical studies, with promising results in the treatment of B-cell malignancies. One limitation of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is its potential for drug resistance, which may limit its long-term efficacy. In addition, further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in clinical trials.
Zukünftige Richtungen
For the research and development of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol include the following:
1. Clinical trials to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in the treatment of B-cell malignancies.
2. Studies to identify biomarkers that can predict response to 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol and to monitor treatment response.
3. Studies to investigate the potential of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in combination with other cancer drugs, such as immunotherapies.
4. Studies to investigate the potential of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in the treatment of other types of cancer, such as solid tumors.
5. Studies to investigate the mechanisms of drug resistance to 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol and to develop strategies to overcome it.
Conclusion
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, particularly B-cell malignancies. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol works by inhibiting BTK, a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies. Further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in clinical trials.
Synthesemethoden
The synthesis of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of tert-butylamine with 3,4-dihydroxy-6-fluorophenol to form the corresponding amine. This is followed by the reaction of the amine with 2-bromo-1-(3,4-dihydroxy-6-fluorophenoxy)propane to form the intermediate product. The final step involves the reaction of the intermediate product with 2-(azetidin-3-yl)acetic acid to form 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has shown potential in the treatment of various types of cancer, particularly B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies.
Eigenschaften
CAS-Nummer |
132178-19-9 |
|---|---|
Produktname |
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol |
Molekularformel |
C13H20FNO4 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-12-5-11(18)10(17)4-9(12)14/h4-5,8,15-18H,6-7H2,1-3H3 |
InChI-Schlüssel |
JEUSMJOCKAGUHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
Synonyme |
3-(tert-butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol 6-FBDPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




